Boc-aevd-cho

Description

BenchChem offers high-quality Boc-aevd-cho suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Boc-aevd-cho including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

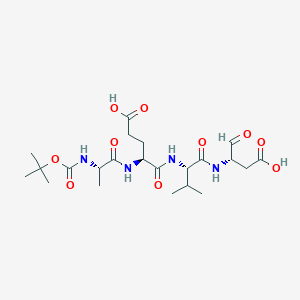

(4S)-5-[[(2S)-1-[[(2S)-1-carboxy-3-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H36N4O10/c1-11(2)17(20(34)24-13(10-27)9-16(30)31)26-19(33)14(7-8-15(28)29)25-18(32)12(3)23-21(35)36-22(4,5)6/h10-14,17H,7-9H2,1-6H3,(H,23,35)(H,24,34)(H,25,32)(H,26,33)(H,28,29)(H,30,31)/t12-,13-,14-,17-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAMIJEIFDIXCPX-WSMBLCCSSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(CC(=O)O)C=O)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(=O)O)C=O)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H36N4O10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

516.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Role of Boc-aevd-cho in Immunological Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Boc-aevd-cho is a synthetic, cell-permeable tetrapeptide aldehyde that acts as a potent and selective inhibitor of caspase-8. In the field of immunology, this inhibitor has become an invaluable tool for dissecting the intricate signaling pathways that govern programmed cell death, particularly apoptosis, and its interplay with inflammatory responses. By specifically targeting the initiator caspase-8, researchers can elucidate its multifaceted roles in both promoting and regulating immune cell fate and function. This technical guide provides an in-depth overview of the function of Boc-aevd-cho in immunology research, including its mechanism of action, quantitative data on its inhibitory activity, detailed experimental protocols, and visualizations of the key signaling pathways it modulates.

Introduction: The Central Role of Caspase-8 in Immunity and Apoptosis

Caspase-8 is a critical initiator caspase in the extrinsic pathway of apoptosis, a form of programmed cell death essential for tissue homeostasis, removal of damaged or infected cells, and regulation of the immune system. The extrinsic pathway is triggered by the binding of death ligands, such as Fas ligand (FasL) or Tumor Necrosis Factor (TNF), to their cognate death receptors on the cell surface. This engagement leads to the recruitment of adaptor proteins like FADD (Fas-Associated Death Domain) and the subsequent recruitment and auto-activation of pro-caspase-8, forming the Death-Inducing Signaling Complex (DISC). Activated caspase-8 then initiates a downstream cascade by cleaving and activating effector caspases, such as caspase-3 and -7, which execute the final stages of apoptosis.

Beyond its canonical role in apoptosis, emerging evidence highlights the non-apoptotic functions of caspase-8 in immune signaling, including T-cell activation, proliferation, and cytokine production. Furthermore, caspase-8 plays a crucial role as a molecular switch between apoptosis and another form of programmed cell death, necroptosis. Given these diverse and critical functions, the ability to specifically inhibit caspase-8 is paramount for immunological research.

Boc-aevd-cho: A Specific Inhibitor of Caspase-8

Boc-aevd-cho, with the chemical name N-tert-Butoxycarbonyl-L-alanyl-L-glutamyl-L-valyl-L-aspartal, is a peptide aldehyde designed to mimic the cleavage site of caspase-8 substrates. The aldehyde group forms a reversible covalent bond with the active site cysteine of caspase-8, thereby blocking its proteolytic activity. Its cell-permeable nature allows for its use in in vitro cell culture experiments to probe the functional consequences of caspase-8 inhibition in various immune cell types.

Quantitative Data: Inhibitory Potency

Precise quantitative data for the half-maximal inhibitory concentration (IC50) of Boc-aevd-cho can vary depending on the experimental conditions, such as the substrate used and the source of the enzyme. However, related peptide aldehyde inhibitors provide a strong indication of its potency. For instance, the similar caspase-8 inhibitor, Ac-LEHD-CHO, has demonstrated a potent IC50 value in the low nanomolar range.

| Inhibitor | Target | IC50 (nM) | Reference Substrate |

| Ac-LEHD-CHO | Caspase-8 | 3.82 | (Z-LEHD)2-R110 |

| Ac-LEHD-CHO | Caspase-1 | 15.0 | (Z-LEHD)2-R110 |

| Ac-LEHD-CHO | Caspase-4 | 81.7 | (Z-LEHD)2-R110 |

| Ac-LEHD-CHO | Caspase-5 | 21.3 | (Z-LEHD)2-R110 |

| Ac-LEHD-CHO | Caspase-9 | 49.2 | (Z-LEHD)2-R110 |

| Ac-LEHD-CHO | Caspase-10 | 40.4 | (Z-LEHD)2-R110 |

| Ac-LEHD-CHO | Caspase-14 | 134 | (Z-LEHD)2-R110 |

| Ac-DEVD-CHO | Caspase-3 | 3.04 | (Z-DEVD)2-R110 |

| Ac-DEVD-CHO | Caspase-6 | 122 | (Z-DEVD)2-R110 |

| Ac-DEVD-CHO | Caspase-7 | 3.54 | (Z-DEVD)2-R110 |

| Table 1: IC50 values for related peptide aldehyde inhibitors against a panel of caspases. Data is presented as IC50s using a (Z-LEHD)2-R110 tetrapeptide substrate for caspases 1, 4, 5, 8, 9, 10, and 14, and a (Z-DEVD)2-R110 tetrapeptide substrate for caspases 3, 6, and 7.[1] |

Signaling Pathways Modulated by Boc-aevd-cho

The primary mechanism of action of Boc-aevd-cho is the direct inhibition of caspase-8. This intervention has significant consequences for several key signaling pathways in immune cells.

Inhibition of Extrinsic Apoptosis

Boc-aevd-cho effectively blocks the extrinsic apoptosis pathway at its initiation point. By inhibiting caspase-8, it prevents the activation of downstream effector caspases and the subsequent cleavage of cellular substrates that lead to cell death.

Modulation of T-Cell Activation and Homeostasis

Caspase-8 has a non-apoptotic role in T-cell activation. Following T-cell receptor (TCR) engagement, caspase-8 is recruited to the immunological synapse and contributes to the activation of NF-κB, a key transcription factor for T-cell proliferation and cytokine production. By inhibiting caspase-8, Boc-aevd-cho can be used to study the importance of this non-apoptotic function in T-cell responses.

Investigating the Switch to Necroptosis

In certain cellular contexts, particularly when apoptosis is inhibited, cells can undergo a form of programmed necrosis called necroptosis. Caspase-8 plays a key role in suppressing necroptosis by cleaving and inactivating key necroptotic signaling molecules, RIPK1 and RIPK3. By inhibiting caspase-8 with Boc-aevd-cho, researchers can induce a switch from apoptosis to necroptosis, allowing for the study of this inflammatory cell death pathway.

Experimental Protocols

The following are example protocols for the use of Boc-aevd-cho in common immunological assays. Researchers should optimize concentrations and incubation times for their specific cell type and experimental setup.

Inhibition of Fas-Induced Apoptosis in Jurkat T-Cells

This protocol describes how to use Boc-aevd-cho to inhibit apoptosis induced by an anti-Fas antibody in the Jurkat T-cell line, a common model for studying T-cell apoptosis.

Materials:

-

Jurkat T-cells

-

RPMI-1640 medium supplemented with 10% FBS, penicillin, and streptomycin

-

Anti-Fas antibody (clone CH11 or similar)

-

Boc-aevd-cho (stock solution in DMSO)

-

Annexin V-FITC Apoptosis Detection Kit

-

Propidium Iodide (PI)

-

Flow cytometer

Procedure:

-

Cell Culture: Culture Jurkat T-cells in RPMI-1640 complete medium at 37°C in a 5% CO2 incubator.

-

Pre-treatment with Boc-aevd-cho: Seed Jurkat cells at a density of 1 x 10^6 cells/mL in a 24-well plate. Pre-incubate the cells with the desired concentration of Boc-aevd-cho (e.g., 20-100 µM) or DMSO (vehicle control) for 1-2 hours at 37°C.

-

Induction of Apoptosis: Add anti-Fas antibody (e.g., 100 ng/mL) to the cell suspension to induce apoptosis.

-

Incubation: Incubate the cells for 4-6 hours at 37°C.

-

Apoptosis Assay (Annexin V/PI Staining):

-

Harvest the cells by centrifugation.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

-

Incubate the cells in the dark for 15 minutes at room temperature.

-

Analyze the cells by flow cytometry within 1 hour.

-

References

The Role of Boc-aevd-cho in Inflammatory Diseases: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Inflammation is a complex biological response implicated in a wide range of debilitating diseases. A key mediator in the inflammatory cascade is the caspase family of proteases, with caspase-1 playing a central role in the maturation of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and IL-18. Boc-aevd-cho, a peptide aldehyde, is recognized primarily as a potent inhibitor of caspase-8, an initiator caspase in the apoptotic pathway. However, emerging evidence suggests that caspase-8 is also intricately involved in regulating inflammatory signaling pathways, including the activation of the inflammasome, a multiprotein complex responsible for caspase-1 activation. This technical guide provides an in-depth exploration of Boc-aevd-cho's involvement in inflammatory diseases, focusing on its mechanism of action, experimental applications, and potential as a therapeutic agent. We present quantitative data on its inhibitory activity, detailed experimental protocols for its use in in vitro and in vivo models of inflammation, and visualizations of the relevant signaling pathways.

Introduction: The Intersection of Apoptosis and Inflammation

The inflammatory response is a critical component of the innate immune system, designed to protect the host from infection and injury. However, dysregulated inflammation can lead to chronic inflammatory diseases, including inflammatory bowel disease (IBD), rheumatoid arthritis (RA), and neuroinflammatory disorders. The activation of inflammatory caspases, particularly caspase-1, is a pivotal event in the inflammatory process. Caspase-1 is activated within a cytosolic multiprotein complex known as the inflammasome, which assembles in response to a variety of stimuli, including pathogens and cellular stress.[1][2]

Boc-aevd-cho is a cell-permeable peptide inhibitor that has been extensively used to study the roles of caspases. While its primary target is caspase-8, it also exhibits inhibitory activity against other caspases, including caspase-1, albeit at higher concentrations. The intricate crosstalk between apoptosis and inflammation has brought caspase-8 to the forefront of inflammation research. Caspase-8 can influence inflammasome activation and subsequent cytokine processing, making its inhibition a potential therapeutic strategy for inflammatory conditions. This guide will delve into the specifics of Boc-aevd-cho's action and its application in studying and potentially treating inflammatory diseases.

Mechanism of Action: Targeting the Inflammatory Caspases

Boc-aevd-cho functions as a reversible aldehyde inhibitor of caspases. Its structure, N-[(1,1-dimethylethoxy)carbonyl]-L-alanyl-L-α-glutamyl-N-[(1S)-2-carboxy-1-formylethyl]-L-valinamide, allows it to bind to the active site of these proteases. While it is a potent inhibitor of caspase-8, its broader specificity includes caspase-1, a key enzyme in the inflammatory cascade.

Inhibition of Caspase-1 and the Inflammasome

Caspase-1 is the primary enzyme responsible for cleaving the inactive precursors of IL-1β and IL-18 into their mature, pro-inflammatory forms.[1] The activation of caspase-1 occurs through the assembly of the inflammasome, which is triggered by various pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs). By inhibiting caspase-1, Boc-aevd-cho can theoretically block the production of these key inflammatory cytokines.

The Role of Caspase-8 in Inflammation

Recent studies have revealed a complex role for caspase-8 in regulating inflammation. Caspase-8 can be recruited to the inflammasome complex and can directly cleave and activate pro-IL-1β, particularly in situations where caspase-1 is absent or inhibited.[3][4] Furthermore, caspase-8 can regulate the activation of the NLRP3 inflammasome.[5] Therefore, the inhibitory effect of Boc-aevd-cho on caspase-8 may contribute significantly to its anti-inflammatory properties by modulating inflammasome activity and cytokine processing through this alternative pathway.

Quantitative Data on Boc-aevd-cho Inhibition

The following table summarizes the known inhibitory constants (Ki) of Boc-aevd-cho for various human caspases. This data is crucial for designing experiments and interpreting results, as it highlights the inhibitor's selectivity profile.

| Caspase | Ki (nM) |

| Caspase-1 | 10,000 |

| Caspase-3 | 375 |

| Caspase-6 | 438 |

| Caspase-8 | 1.6 |

| Caspase-9 | 320 |

Data sourced from publicly available information.

Experimental Protocols

This section provides detailed methodologies for key experiments to investigate the role of Boc-aevd-cho in inflammatory diseases.

In Vitro Caspase-1 Activity Assay

This protocol describes a method to determine the inhibitory effect of Boc-aevd-cho on caspase-1 activity using a colorimetric assay.

Materials:

-

Recombinant human caspase-1

-

Caspase-1 substrate (e.g., Ac-YVAD-pNA)

-

Assay buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 10 mM DTT, 1 mM EDTA, 10% glycerol)

-

Boc-aevd-cho

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of Boc-aevd-cho in DMSO.

-

In a 96-well plate, add 50 µL of assay buffer to each well.

-

Add 10 µL of various concentrations of Boc-aevd-cho (or DMSO as a vehicle control) to the wells.

-

Add 20 µL of recombinant human caspase-1 to each well and incubate for 15 minutes at 37°C.

-

Initiate the reaction by adding 20 µL of the caspase-1 substrate Ac-YVAD-pNA.

-

Immediately measure the absorbance at 405 nm at regular intervals for 30-60 minutes using a microplate reader.

-

Calculate the rate of substrate cleavage and determine the IC50 value for Boc-aevd-cho.

Inhibition of IL-1β Secretion in Macrophages

This protocol outlines a method to assess the effect of Boc-aevd-cho on the secretion of IL-1β from lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

-

Macrophage cell line (e.g., RAW 264.7 or primary bone marrow-derived macrophages)

-

Cell culture medium

-

LPS

-

Boc-aevd-cho

-

ATP or Nigericin (for NLRP3 inflammasome activation)

-

ELISA kit for mouse or human IL-1β

-

24-well cell culture plates

Procedure:

-

Seed macrophages in a 24-well plate and allow them to adhere overnight.

-

Prime the cells with LPS (e.g., 1 µg/mL) for 4-6 hours.

-

Pre-treat the cells with various concentrations of Boc-aevd-cho for 1 hour.

-

Induce inflammasome activation by adding ATP (e.g., 5 mM) or Nigericin (e.g., 10 µM) for 30-60 minutes.

-

Collect the cell culture supernatants.

-

Quantify the concentration of IL-1β in the supernatants using an ELISA kit according to the manufacturer's instructions.

-

Analyze the dose-dependent inhibition of IL-1β secretion by Boc-aevd-cho.

Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice

This protocol describes a common in vivo model of inflammatory bowel disease and how to evaluate the therapeutic potential of Boc-aevd-cho.

Materials:

-

C57BL/6 mice (8-10 weeks old)

-

Dextran sulfate sodium (DSS, molecular weight 36,000-50,000)

-

Boc-aevd-cho

-

Vehicle for Boc-aevd-cho (e.g., saline with 10% DMSO)

Procedure:

-

Induce colitis by administering 2-3% (w/v) DSS in the drinking water for 5-7 days.

-

Monitor the mice daily for body weight loss, stool consistency, and the presence of blood in the stool to calculate the Disease Activity Index (DAI).

-

Administer Boc-aevd-cho (e.g., via intraperitoneal injection) at a predetermined dose and frequency, starting from the first day of DSS administration. A control group should receive the vehicle.

-

At the end of the experiment, euthanize the mice and collect the colon.

-

Measure the colon length (a marker of inflammation).

-

Fix a portion of the colon in formalin for histological analysis (H&E staining) to assess tissue damage and inflammatory cell infiltration.

-

Homogenize another portion of the colon to measure myeloperoxidase (MPO) activity (an indicator of neutrophil infiltration) and cytokine levels (e.g., IL-1β) by ELISA.

-

Compare the severity of colitis between the Boc-aevd-cho-treated and vehicle-treated groups.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in inflammation is crucial for understanding the points of intervention for inhibitors like Boc-aevd-cho. The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows.

Caption: Canonical Inflammasome Activation Pathway and the inhibitory action of Boc-aevd-cho on Caspase-1.

References

- 1. Caspase-8 Variant G Regulates Rheumatoid Arthritis Fibroblast-Like Synoviocyte Aggressive Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. escholarship.org [escholarship.org]

- 3. researchgate.net [researchgate.net]

- 4. Caspase-8 in inflammatory diseases: a potential therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

The Role of Caspase-8 Inhibition in Necroptosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Necroptosis is a form of regulated necrosis, or programmed cell death, that is implicated in a growing number of physiological and pathological processes, including inflammation, infectious disease, and cancer. Unlike apoptosis, necroptosis is a caspase-independent cell death pathway. Central to the regulation of this pathway is the enzymatic activity of Caspase-8. While the chemical inhibitor "Boc-aevd-cho" is not widely documented in peer-reviewed literature, its putative target is understood to be a caspase. Commercially, the similar compound, Boc-AEVD-CHO, is listed as a Caspase-8 inhibitor. This guide will, therefore, focus on the critical role of Caspase-8 as a molecular switch between apoptosis and necroptosis and detail how its inhibition serves as a key experimental tool to induce and study necroptotic cell death.

Caspase-8 typically functions as a key initiator of the extrinsic apoptotic pathway. However, in a non-apoptotic role, it serves as a crucial suppressor of necroptosis.[1][2] This inhibitory function is primarily executed through the proteolytic cleavage and inactivation of key components of the necroptotic signaling cascade, namely Receptor-Interacting Protein Kinase 1 (RIPK1) and RIPK3.[3][4][5] By cleaving these kinases, Caspase-8 prevents the formation of the "necrosome," a signaling complex essential for the execution of necroptosis.[2][6]

The inhibition of Caspase-8, either genetically or pharmacologically, is a widely used experimental strategy to trigger necroptosis.[3] When Caspase-8 is inhibited, the necroptotic pathway is unleashed, leading to the phosphorylation of Mixed Lineage Kinase Domain-Like (MLKL), its translocation to the plasma membrane, and subsequent cell lysis.[2] Commonly used inhibitors in research include the specific Caspase-8 inhibitor Z-IETD-FMK and the pan-caspase inhibitor Z-VAD-FMK.[7][8] These tools have been instrumental in elucidating the molecular mechanisms of necroptosis and exploring its therapeutic potential.

Signaling Pathways

The signaling pathway of necroptosis is a tightly regulated cascade of protein interactions and post-translational modifications. The following diagram illustrates the central role of Caspase-8 in determining the cell's fate between apoptosis and necroptosis.

Caption: Caspase-8 regulates the switch between apoptosis and necroptosis.

Quantitative Data

The following tables summarize quantitative data from studies investigating the induction of necroptosis through caspase inhibition.

Table 1: Effect of Caspase Inhibitors on Cell Viability

| Cell Line | Treatment | Concentration | % Cell Death / Viability | Reference |

| Murine Monocytes | LPS + z-VAD-fmk | 1 µg/mL LPS, 20 µM z-VAD-fmk | ~60% Necroptotic Cell Death | [9] |

| Classically Activated Macrophages (CAMs) | LPS + z-VAD-fmk | 100 ng/mL LPS, 20 µM z-VAD-fmk | Increased cell death (Necrostatin-1 sensitive) | [7] |

| Bone Marrow-Derived Macrophages (BMDMs) | LPS + zVAD | 1 µg/mL LPS, 20 µM zVAD | Decreased viability (reversed by Nec-1) | [10] |

| Rat Nucleus Pulposus Cells | Compression + Z-VAD-FMK | 1.0 MPa, 20 µM Z-VAD-FMK | Enhanced necroptosis | [11] |

Table 2: Modulation of Necroptotic Signaling by Caspase Inhibition

| Cell Type | Treatment | Protein Analyzed | Change in Phosphorylation/Expression | Reference |

| Classically Activated Macrophages (CAMs) | LPS + zVAD-fmk | MLKL | Enhanced phosphorylation | [7] |

| Bone Marrow-Derived Macrophages (BMDMs) | LPS + zVAD | LC3-II | Synergistically increased levels | [10] |

| Bone Marrow-Derived Macrophages (BMDMs) | LPS + zVAD | IRF3, STAT1 | Enhanced activation | [12] |

Experimental Protocols

Detailed methodologies are crucial for the reproducible study of necroptosis. Below are representative protocols for key experiments.

Experimental Workflow for Studying Necroptosis in vitro

Caption: A typical workflow for in vitro necroptosis studies.

Protocol 1: Induction of Necroptosis in Macrophages

This protocol describes the induction of necroptosis in bone marrow-derived macrophages (BMDMs) using a combination of a Toll-like receptor (TLR) ligand and a pan-caspase inhibitor.

Materials:

-

Bone marrow-derived macrophages (BMDMs)

-

RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin, and M-CSF

-

Lipopolysaccharide (LPS)

-

z-VAD-fmk (pan-caspase inhibitor)

-

Necrostatin-1 (Nec-1, RIPK1 inhibitor)

-

MTT solution

-

Propidium Iodide (PI) solution

Procedure:

-

Plate BMDMs in 96-well plates at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

-

Pre-treat the cells with Necrostatin-1 (e.g., 20 µM) for 1 hour, where applicable, as a negative control for necroptosis.

-

Treat the cells with LPS (e.g., 1 µg/mL) and z-VAD-fmk (e.g., 20 µM) for the desired time period (e.g., 24 hours).

-

For cell viability assessment using MTT assay, add MTT solution to each well and incubate for 4 hours. Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm.

-

For cell death quantification using PI staining, gently harvest the cells, wash with PBS, and resuspend in binding buffer containing PI. Analyze the cells by flow cytometry.

Protocol 2: Western Blotting for Necroptosis Markers

This protocol outlines the detection of key phosphorylated proteins in the necroptosis pathway.

Materials:

-

Treated cell pellets

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-pRIPK1, anti-pRIPK3, anti-pMLKL, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Lyse the cell pellets in RIPA buffer on ice for 30 minutes.

-

Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C and collect the supernatants.

-

Determine the protein concentration using the BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Visualize the protein bands using an ECL substrate and an imaging system.

Conclusion

The inhibition of Caspase-8 is a fundamental technique for inducing and studying necroptosis. While the specific inhibitor "Boc-aevd-cho" is not prominently featured in the scientific literature, the principle of blocking Caspase-8 activity to trigger necroptotic cell death is well-established. By understanding the intricate signaling pathways and employing robust experimental protocols, researchers can continue to unravel the complex role of necroptosis in health and disease, paving the way for novel therapeutic interventions. This guide provides a foundational framework for professionals in the field to design, execute, and interpret experiments aimed at understanding this critical cell death pathway.

References

- 1. rupress.org [rupress.org]

- 2. researchgate.net [researchgate.net]

- 3. Roles of Caspases in Necrotic Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Regulation of Caspase-8 Activity at the Crossroads of Pro-Inflammation and Anti-Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. synthego.com [synthego.com]

- 6. Caspase-8; regulating life and death - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pan-caspase inhibitors induce necroptosis via ROS-mediated activation of mixed lineage kinase domain-like protein and p38 in classically activated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. invivogen.com [invivogen.com]

- 9. researchgate.net [researchgate.net]

- 10. Pan-Caspase Inhibitor zVAD Induces Necroptotic and Autophagic Cell Death in TLR3/4-Stimulated Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synergistic Utilization of Necrostatin-1 and Z-VAD-FMK Efficiently Promotes the Survival of Compression-Induced Nucleus Pulposus Cells via Alleviating Mitochondrial Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Pan-Caspase Inhibitor zVAD Induces Necroptotic and Autophagic Cell Death in TLR3/4-Stimulated Macrophages -Molecules and Cells | Korea Science [koreascience.kr]

The Effect of Boc-aevd-cho on CHO Cell Viability: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the peptide inhibitor Boc-aevd-cho and its role in modulating the viability of Chinese Hamster Ovary (CHO) cells. As CHO cells are the primary platform for the production of biopharmaceuticals, strategies to enhance their viability and productivity are of paramount importance. This document summarizes the mechanism of action of Boc-aevd-cho, presents available data on its inhibitory effects, details relevant experimental protocols, and visualizes the key signaling pathways involved.

Introduction to Boc-aevd-cho and Apoptosis in CHO Cells

Chinese Hamster Ovary (CHO) cells are the cornerstone of the biopharmaceutical industry, responsible for producing a majority of recombinant protein therapeutics. A significant challenge in large-scale CHO cell culture is the induction of apoptosis, or programmed cell death, which can be triggered by various stressors such as nutrient depletion, accumulation of toxic byproducts, and changes in physicochemical parameters. Apoptosis leads to a decline in viable cell density and can negatively impact product yield and quality.

The apoptotic cascade is mediated by a family of cysteine proteases known as caspases. Caspase-8 is a key initiator caspase in the extrinsic apoptosis pathway, which is activated by external death signals. Boc-aevd-cho (Boc-Ala-Glu-Val-Asp-CHO) is a synthetic, cell-permeable peptide inhibitor that targets caspase-8. By blocking the activity of this crucial enzyme, Boc-aevd-cho has the potential to inhibit the downstream apoptotic cascade and thereby enhance the viability of CHO cells in culture.

Mechanism of Action of Boc-aevd-cho

Boc-aevd-cho functions as a competitive inhibitor of caspase-8. The peptide sequence Ala-Glu-Val-Asp is designed to mimic the cleavage site recognized by caspase-8. The aldehyde group (-CHO) at the C-terminus forms a reversible covalent bond with the active site cysteine of the caspase, effectively blocking its proteolytic activity.

The primary mechanism of action of Boc-aevd-cho is the inhibition of the extrinsic apoptosis pathway. This pathway is initiated by the binding of extracellular death ligands (e.g., FasL, TNF-α) to their corresponding death receptors on the cell surface. This binding event leads to the recruitment of adaptor proteins and pro-caspase-8, forming the Death-Inducing Signaling Complex (DISC). Within the DISC, pro-caspase-8 molecules are brought into close proximity, leading to their auto-activation. Activated caspase-8 then initiates a downstream caspase cascade by cleaving and activating executioner caspases, such as caspase-3 and -7, which ultimately dismantle the cell. By inhibiting caspase-8, Boc-aevd-cho prevents the activation of these executioner caspases, thereby halting the apoptotic process.

Data Presentation: Inhibitory Activity of Boc-aevd-cho and Effects of Caspase-8 Inhibition on CHO Cell Viability

Table 1: Inhibitory Constants (Ki) of Boc-aevd-cho for Various Human Caspases

| Caspase Target | Ki (nM) | Selectivity |

| Caspase-8 | 1.6 | Highly selective |

| Caspase-1 | <12 | High |

| Caspase-3 | 42 | Moderate |

| Caspase-9 | 48 | Moderate |

| Caspase-6 | 52 | Moderate |

| Caspase-10 | 320 | Lower |

| Caspase-4 | 375 | Lower |

| Caspase-5 | 438 | Lower |

| Caspase-7 | 425 | Lower |

| Caspase-2 | >10,000 | Very Low |

Data sourced from inhibitor datasheets and may vary slightly between suppliers.[1]

Table 2: Effects of Caspase-8 Inhibition on CHO Cell Viability (Inferred from Related Studies)

| Method of Caspase-8 Inhibition | Apoptotic Insult | Effect on CHO Cell Viability | Reference |

| Expression of Dominant Negative Caspase-8 Mutant | Batch and Fed-batch Culture Conditions | Enhanced viability | [2] |

| Treatment with Z-IETD.fmk (Caspase-8 inhibitor) | Spent Medium | Delayed cell death |

It is important to note that while aldehyde-based inhibitors have been shown to be effective against hamster caspase-8, the optimal concentration and specific effects of Boc-aevd-cho on CHO cell viability would need to be determined empirically.[2]

Signaling Pathways

The following diagrams illustrate the extrinsic apoptosis pathway in CHO cells and the proposed point of intervention for Boc-aevd-cho.

Caption: Extrinsic apoptosis pathway and the inhibitory action of Boc-aevd-cho.

Experimental Protocols

Detailed methodologies for key experiments to assess the effect of Boc-aevd-cho on CHO cell viability are provided below.

Cell Culture and Treatment

-

Cell Line: CHO-K1, CHO-S, or a proprietary CHO cell line.

-

Culture Medium: A suitable serum-free, chemically defined medium for CHO cells.

-

Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5-8% CO2. For suspension cultures, use shaker flasks at an appropriate agitation speed.

-

Boc-aevd-cho Preparation: Dissolve Boc-aevd-cho in sterile DMSO to create a stock solution (e.g., 10-50 mM). Store at -20°C. Further dilute in culture medium to the desired final concentrations immediately before use. A vehicle control (DMSO alone) should be included in all experiments.

-

Treatment Protocol:

-

Seed CHO cells at a predetermined density (e.g., 2 x 10^5 cells/mL).

-

Allow cells to acclimate for 24 hours.

-

Add Boc-aevd-cho at a range of final concentrations (e.g., 10 µM, 25 µM, 50 µM, 100 µM).

-

If inducing apoptosis, add the apoptotic stimulus (e.g., staurosporine, etoposide, or nutrient deprivation) at a predetermined time point.

-

Incubate the cells for the desired experimental duration (e.g., 24, 48, 72 hours).

-

Cell Viability Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Plate Cells: Seed CHO cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.

-

Treatment: After 24 hours, treat the cells with various concentrations of Boc-aevd-cho and/or an apoptosis inducer as described in section 5.1.

-

Incubation: Incubate for the desired time period (e.g., 24, 48, 72 hours).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.

-

Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well.

-

Read Absorbance: Gently mix and measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Express cell viability as a percentage of the untreated control.

Caption: A simplified workflow for the MTT cell viability assay.

Apoptosis Detection (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Harvest Cells: Collect cells from the treatment groups by centrifugation (for suspension cultures) or trypsinization (for adherent cultures).

-

Wash Cells: Wash the cells twice with cold PBS.

-

Resuspend Cells: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining:

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.

-

Gently vortex the cells.

-

-

Incubation: Incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze by flow cytometry within one hour.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

Caption: A streamlined workflow for apoptosis detection using Annexin V/PI staining.

Conclusion

Boc-aevd-cho presents a promising tool for enhancing CHO cell viability by specifically targeting the initiator caspase-8 in the extrinsic apoptosis pathway. While direct quantitative data on its effects in CHO cells is currently limited, its known mechanism of action and the proven efficacy of inhibiting caspase-8 in this cell line provide a strong rationale for its application. The experimental protocols detailed in this guide offer a robust framework for researchers to empirically determine the optimal conditions for using Boc-aevd-cho to improve the performance of CHO cell cultures in biopharmaceutical production. Further research is warranted to fully elucidate the concentration-dependent effects and long-term benefits of Boc-aevd-cho in various CHO cell lines and bioprocesses.

References

Investigating Caspase-8 Dependent Apoptosis with Boc-AEVD-CHO: An In-depth Technical Guide

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the use of Boc-AEVD-CHO to investigate caspase-8 dependent apoptosis. It covers the core signaling pathways, detailed experimental protocols, and quantitative data to facilitate the study of this critical cell death mechanism.

Introduction to Caspase-8 Dependent Apoptosis

Caspase-8 is an initiator caspase that plays a central role in the extrinsic pathway of apoptosis, a form of programmed cell death essential for tissue homeostasis and removal of damaged or infected cells.[1][2] This pathway is triggered by extracellular death signals, such as the binding of ligands like FasL or TNF-α to their corresponding death receptors on the cell surface.[3] This ligand-receptor interaction leads to the formation of the Death-Inducing Signaling Complex (DISC), which recruits and activates pro-caspase-8.[4] Once activated, caspase-8 initiates a cascade of downstream effector caspases, such as caspase-3 and -7, which execute the final stages of apoptosis by cleaving a multitude of cellular substrates.[5][6]

Beyond its pro-apoptotic role, caspase-8 also has a critical function in cell survival by inhibiting a form of programmed necrosis called necroptosis.[1] This dual functionality makes caspase-8 a key regulator of cell fate decisions.

Boc-AEVD-CHO: A Tool for Studying Caspase-8

Boc-AEVD-CHO is a synthetic peptide inhibitor of caspase-8, useful for studying the mechanisms of apoptosis, as well as immune and inflammatory diseases.[7][8] Its chemical structure and properties are summarized below.

| Property | Value |

| Full Name | tert-Butoxycarbonyl-L-alanyl-L-α-glutamyl-L-valyl-N-[(1S)-1-formyl-3-carboxypropyl]-L-alaninamide |

| Molecular Formula | C₂₂H₃₆N₄O₁₀ |

| Molecular Weight | 516.54 g/mol |

| CAS Number | 220094-15-5 |

| Appearance | Solid |

| Purity | ≥98% |

| Solubility | Soluble in DMSO |

| Storage | Store at -20°C for short term, -80°C for long term |

Signaling Pathways and Logical Relationships

To visualize the complex interactions involved in caspase-8 mediated apoptosis, the following diagrams illustrate the key signaling pathways and logical relationships.

Caption: The extrinsic apoptosis pathway initiated by death receptor activation.

Caption: A general workflow for studying the effects of a caspase inhibitor.

Caption: The dual regulatory function of Caspase-8 in cell death pathways.

Quantitative Data on Caspase Inhibition

Table 1: IC₅₀ Values for Ac-DEVD-CHO Against a Panel of Caspases [8]

| Caspase | IC₅₀ (nM) |

| Caspase-3 | 3.04 |

| Caspase-6 | 122 |

| Caspase-7 | 3.54 |

| Caspase-1 | ND |

| Caspase-4 | ND |

| Caspase-5 | ND |

| Caspase-8 | ND |

| Caspase-9 | ND |

| Caspase-10 | ND |

| Caspase-14 | ND |

ND: Not Determined. Data was generated by Reaction Biology and is presented as an IC₅₀ using a (Z-DEVD)₂-R110 tetrapeptide substrate for caspase-3, -6, and -7. This data is for the related compound Ac-DEVD-CHO and may not be representative of Boc-AEVD-CHO.

Experimental Protocols

The following are detailed, adaptable protocols for key experiments to investigate caspase-8 dependent apoptosis using Boc-AEVD-CHO.

Caspase-8 Activity Assay (Fluorometric)

This protocol is adapted from commercially available caspase-8 assay kits and measures the cleavage of a specific fluorogenic substrate.

Materials:

-

Cells of interest (e.g., Jurkat, HeLa)

-

Apoptosis-inducing agent (e.g., FasL, TNF-α)

-

Boc-AEVD-CHO

-

Caspase-8 fluorogenic substrate (e.g., Ac-IETD-AFC)

-

Cell lysis buffer (e.g., 50 mM HEPES, pH 7.4, 0.1% CHAPS, 1 mM DTT, 0.1 mM EDTA)

-

Assay buffer (e.g., 20 mM HEPES, pH 7.4, 10% glycerol, 2 mM DTT)

-

96-well black microplate

-

Fluorometric microplate reader (Excitation ~400 nm, Emission ~505 nm for AFC)

Procedure:

-

Cell Culture and Treatment:

-

Seed cells in a suitable culture vessel and grow to the desired confluency.

-

Pre-treat cells with varying concentrations of Boc-AEVD-CHO for 1-2 hours. Include a vehicle control (DMSO).

-

Induce apoptosis by adding the appropriate stimulus and incubate for the desired time.

-

-

Cell Lysis:

-

Harvest cells by centrifugation (for suspension cells) or scraping (for adherent cells).

-

Wash the cell pellet with ice-cold PBS.

-

Resuspend the cell pellet in ice-cold lysis buffer and incubate on ice for 10-20 minutes.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Collect the supernatant (cytosolic extract) for the assay.

-

-

Protein Quantification:

-

Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

-

-

Caspase-8 Activity Assay:

-

In a 96-well black microplate, add 50-100 µg of protein lysate to each well.

-

Adjust the volume in each well with assay buffer to a final volume of 50 µL.

-

Add 50 µL of 2X assay buffer containing the caspase-8 fluorogenic substrate (final concentration of 50 µM).

-

Incubate the plate at 37°C for 1-2 hours, protected from light.

-

Measure the fluorescence using a microplate reader.

-

Western Blot Analysis for Apoptosis Markers

This protocol allows for the detection of caspase-8 activation and cleavage of downstream targets.

Materials:

-

Treated cell lysates (prepared as in 5.1)

-

SDS-PAGE gels

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-caspase-8, anti-cleaved caspase-3, anti-PARP, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Separation:

-

Mix 20-40 µg of protein lysate with Laemmli sample buffer and heat at 95°C for 5 minutes.

-

Load samples onto an SDS-PAGE gel and run at an appropriate voltage until the dye front reaches the bottom.

-

-

Protein Transfer:

-

Transfer the separated proteins to a PVDF membrane using a wet or semi-dry transfer system.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

-

Detection:

-

Incubate the membrane with the chemiluminescent substrate according to the manufacturer's instructions.

-

Capture the signal using an imaging system.

-

Analyze the band intensities, normalizing to a loading control like β-actin.

-

Cell Viability Assay (MTT Assay)

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.[9]

Materials:

-

Cells of interest

-

96-well clear microplate

-

Boc-AEVD-CHO

-

Apoptosis-inducing agent

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader (absorbance at 570 nm)

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treat the cells with varying concentrations of Boc-AEVD-CHO and the apoptosis-inducing agent as described in protocol 5.1.

-

-

MTT Incubation:

-

After the treatment period, add 10 µL of MTT solution to each well.

-

Incubate the plate at 37°C for 2-4 hours, or until a purple precipitate is visible.

-

-

Solubilization:

-

Carefully remove the medium from the wells.

-

Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Mix gently on an orbital shaker for 10-15 minutes to ensure complete solubilization.

-

-

Absorbance Measurement:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

-

Conclusion

Boc-AEVD-CHO serves as a valuable pharmacological tool for dissecting the intricate role of caspase-8 in apoptosis. By employing the experimental approaches outlined in this guide, researchers can effectively investigate the molecular mechanisms of caspase-8 activation and its downstream consequences. The provided protocols and diagrams offer a robust framework for designing and executing experiments aimed at understanding and potentially modulating this critical cell death pathway for therapeutic benefit.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. A Potent Inhibitor of Caspase‑8 Based on the IL-18 Tetrapeptide Sequence Reveals Shared Specificities between Inflammatory and Apoptotic Initiator Caspases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Specific inhibition of caspase-8 and -9 in CHO cells enhances cell viability in batch and fed-batch cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Boc-AEVD-CHO | CymitQuimica [cymitquimica.com]

- 5. selleckchem.com [selleckchem.com]

- 6. Kinetic and structural characterization of caspase-3 and caspase-8 inhibition by a novel class of irreversible inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structure-Based Design and Biological Evaluation of Novel Caspase-2 Inhibitors Based on the Peptide AcVDVAD-CHO and the Caspase-2-Mediated Tau Cleavage Sequence YKPVD314 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Table 2, IC50 values for selected compounds versus caspase panel - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Quantitative analysis of pathways controlling extrinsic apoptosis in single cells - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Use of Boc-aevd-cho in Western Blot Analysis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing the caspase-8 inhibitor, Boc-aevd-cho, in Western blot analysis to study apoptosis. This document includes detailed protocols, data presentation guidelines, and visual representations of the experimental workflow and the relevant signaling pathway.

Introduction to Boc-aevd-cho

Boc-aevd-cho is a synthetic, cell-permeable peptide inhibitor of caspase-8. Its chemical formula is C22H36N4O10, and its CAS number is 220094-15-5[1][2][3]. By specifically targeting caspase-8, a key initiator caspase in the extrinsic apoptosis pathway, Boc-aevd-cho serves as a valuable tool for investigating the mechanisms of programmed cell death. In Western blot analysis, this inhibitor can be used to confirm the role of caspase-8 in a particular apoptotic process by observing the reduction in the cleavage of caspase-8 itself and its downstream substrates, such as Caspase-3 and PARP.

Data Presentation

The following tables present representative quantitative data from hypothetical Western blot experiments using Boc-aevd-cho. The data is expressed as relative band intensity normalized to a loading control (e.g., β-actin or GAPDH).

Table 1: Effect of Boc-aevd-cho on Cleaved Caspase-8 Levels

| Treatment Group | Boc-aevd-cho Concentration (µM) | Relative Cleaved Caspase-8 (p43/p41) Intensity (Normalized to β-actin) | Standard Deviation |

| Untreated Control | 0 | 1.00 | ± 0.08 |

| Apoptosis Inducer | 0 | 3.50 | ± 0.25 |

| Apoptosis Inducer + Boc-aevd-cho | 10 | 1.20 | ± 0.15 |

| Apoptosis Inducer + Boc-aevd-cho | 50 | 0.80 | ± 0.10 |

| Apoptosis Inducer + Boc-aevd-cho | 100 | 0.55 | ± 0.07 |

Table 2: Downstream Effect of Boc-aevd-cho on Cleaved Caspase-3 Levels

| Treatment Group | Boc-aevd-cho Concentration (µM) | Relative Cleaved Caspase-3 (p17/p19) Intensity (Normalized to β-actin) | Standard Deviation |

| Untreated Control | 0 | 1.00 | ± 0.05 |

| Apoptosis Inducer | 0 | 4.20 | ± 0.30 |

| Apoptosis Inducer + Boc-aevd-cho | 10 | 1.80 | ± 0.20 |

| Apoptosis Inducer + Boc-aevd-cho | 50 | 1.10 | ± 0.12 |

| Apoptosis Inducer + Boc-aevd-cho | 100 | 0.95 | ± 0.09 |

Table 3: Analysis of PARP Cleavage Following Caspase-8 Inhibition

| Treatment Group | Boc-aevd-cho Concentration (µM) | Relative Cleaved PARP (89 kDa) Intensity (Normalized to β-actin) | Standard Deviation |

| Untreated Control | 0 | 1.00 | ± 0.10 |

| Apoptosis Inducer | 0 | 5.10 | ± 0.45 |

| Apoptosis Inducer + Boc-aevd-cho | 10 | 2.30 | ± 0.28 |

| Apoptosis Inducer + Boc-aevd-cho | 50 | 1.50 | ± 0.18 |

| Apoptosis Inducer + Boc-aevd-cho | 100 | 1.20 | ± 0.15 |

Experimental Protocols

This section provides a detailed methodology for a typical Western blot experiment designed to assess the inhibitory effect of Boc-aevd-cho on caspase-8 mediated apoptosis in a cell line such as Chinese Hamster Ovary (CHO) cells.

Materials and Reagents

-

Cell Line: CHO cells (or other suitable cell line)

-

Apoptosis Inducer: e.g., TNF-α (Tumor Necrosis Factor-alpha) in combination with Cycloheximide, or FasL (Fas ligand)

-

Caspase-8 Inhibitor: Boc-aevd-cho (CAS: 220094-15-5)

-

Cell Lysis Buffer: RIPA buffer (Radioimmunoprecipitation assay buffer) supplemented with protease and phosphatase inhibitors

-

Protein Assay Reagent: e.g., BCA (Bicinchoninic acid) assay kit

-

SDS-PAGE Gels: (Sodium dodecyl sulfate-polyacrylamide gel electrophoresis) of appropriate percentage for target proteins

-

Transfer Buffer: for electroblotting

-

Membranes: PVDF (Polyvinylidene difluoride) or nitrocellulose

-

Blocking Buffer: 5% non-fat dry milk or BSA (Bovine Serum Albumin) in TBST (Tris-buffered saline with 0.1% Tween 20)

-

Primary Antibodies:

-

Rabbit anti-Caspase-8 (to detect both pro-caspase and cleaved fragments)

-

Rabbit anti-Cleaved Caspase-3

-

Rabbit anti-PARP

-

Mouse anti-β-actin or anti-GAPDH (loading control)

-

-

Secondary Antibodies:

-

HRP (Horseradish Peroxidase)-conjugated anti-rabbit IgG

-

HRP-conjugated anti-mouse IgG

-

-

Chemiluminescent Substrate: ECL (Enhanced Chemiluminescence) detection reagent

-

Western Blot Imaging System

Experimental Procedure

-

Cell Culture and Treatment:

-

Seed CHO cells in appropriate culture plates and allow them to adhere and grow to 70-80% confluency.

-

Pre-treat the cells with varying concentrations of Boc-aevd-cho (e.g., 10, 50, 100 µM) or a vehicle control (e.g., DMSO) for 1-2 hours.

-

Induce apoptosis by adding the chosen apoptosis inducer (e.g., 100 ng/mL TNF-α and 10 µg/mL Cycloheximide) to the media and incubate for the desired time (e.g., 4-6 hours). Include an untreated control group and a group treated only with the apoptosis inducer.

-

-

Cell Lysis and Protein Quantification:

-

Wash the cells with ice-cold PBS (Phosphate-Buffered Saline).

-

Lyse the cells by adding ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes, vortexing occasionally.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

-

Transfer the supernatant (protein extract) to a new tube.

-

Determine the protein concentration of each sample using a BCA assay.

-

-

SDS-PAGE and Protein Transfer:

-

Normalize the protein concentration of all samples with lysis buffer.

-

Add Laemmli sample buffer to the protein lysates and boil at 95-100°C for 5 minutes.

-

Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.

-

Run the gel electrophoresis until the dye front reaches the bottom of the gel.

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody (e.g., anti-Caspase-8, diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the corresponding HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane again three times with TBST for 10 minutes each.

-

-

Detection and Analysis:

-

Prepare the ECL chemiluminescent substrate according to the manufacturer's instructions.

-

Incubate the membrane with the substrate for the recommended time.

-

Capture the chemiluminescent signal using an imaging system.

-

Perform densitometric analysis of the bands using appropriate software. Normalize the band intensity of the target proteins to the loading control (β-actin or GAPDH).

-

Visualizations

Signaling Pathway

Caption: Extrinsic apoptosis signaling pathway and the inhibitory action of Boc-aevd-cho on Caspase-8.

Experimental Workflow

Caption: Step-by-step experimental workflow for Western blot analysis.

References

Application Notes and Protocols for Boc-aevd-cho in Flow Cytometry for Apoptosis Detection

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of Boc-aevd-cho, a potent and selective inhibitor of caspase-8, in the analysis of apoptosis by flow cytometry. The following sections detail the underlying principles, experimental protocols, and data interpretation, equipping researchers to effectively integrate this inhibitor into their apoptosis studies.

Introduction to Boc-aevd-cho and Apoptosis Detection

Apoptosis, or programmed cell death, is a fundamental biological process critical for tissue homeostasis and development. Dysregulation of apoptosis is implicated in a wide range of diseases, including cancer and autoimmune disorders. A key family of proteases that execute apoptosis are caspases. Caspases are broadly categorized into initiator caspases (e.g., caspase-8, -9, -10) and executioner caspases (e.g., caspase-3, -6, -7).

Boc-aevd-cho is a synthetic peptide aldehyde that acts as a reversible inhibitor of caspase-8.[1] Caspase-8 plays a crucial role in the extrinsic apoptosis pathway, which is initiated by the binding of death ligands to their corresponding cell surface receptors (e.g., FasL/FasR, TNF-α/TNFR1).[2] By inhibiting caspase-8, Boc-aevd-cho can be used to investigate the involvement of the extrinsic pathway in a given apoptotic process. Furthermore, understanding the role of specific caspases is vital in the development of targeted therapeutics.

Flow cytometry is a powerful technique for the single-cell analysis of apoptosis. It allows for the rapid and quantitative measurement of multiple apoptotic markers simultaneously. Common flow cytometry-based apoptosis assays include:

-

Annexin V and Propidium Iodide (PI) Staining: Annexin V binds to phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membrane integrity, a hallmark of late apoptosis and necrosis.[3][4]

-

Caspase Activity Assays: Fluorochrome-labeled inhibitors of caspases (FLICA) are cell-permeable reagents that covalently bind to active caspases, allowing for their detection and quantification.[2]

This document will focus on the application of Boc-aevd-cho as a tool to modulate caspase-8 activity within the context of these flow cytometric analyses.

Signaling Pathways

Extrinsic Apoptosis Pathway

The extrinsic pathway is initiated by the binding of extracellular death ligands to transmembrane death receptors. This binding event leads to the recruitment of adaptor proteins, such as FADD (Fas-Associated Death Domain), which in turn recruits pro-caspase-8. The proximity of pro-caspase-8 molecules facilitates their auto-activation. Active caspase-8 can then directly activate executioner caspases, such as caspase-3, or cleave the Bcl-2 family protein Bid to tBid, which then engages the intrinsic (mitochondrial) apoptosis pathway. Boc-aevd-cho specifically inhibits the activity of caspase-8, thereby blocking downstream events in this cascade.

Caption: Extrinsic apoptosis pathway and the inhibitory action of Boc-aevd-cho.

Endoplasmic Reticulum (ER) Stress-Induced Apoptosis

Prolonged or severe stress to the endoplasmic reticulum, such as the accumulation of unfolded proteins, can trigger apoptosis. One of the key mediators of ER stress-induced apoptosis is caspase-12 (in rodents) and caspase-4/5 (in humans). ER stress sensors, such as IRE1α, can recruit TRAF2, which in turn can lead to the activation of caspase-12. While Boc-aevd-cho is a primary inhibitor of caspase-8, some studies suggest potential cross-reactivity with other caspases, and its effects on the ER stress pathway should be considered in experimental design.

Caption: ER stress-induced apoptosis pathway.

Experimental Protocols

General Workflow for Investigating Caspase-8 Inhibition by Boc-aevd-cho in Apoptosis using Flow Cytometry

The following workflow outlines the key steps for assessing the role of caspase-8 in an apoptotic model system using Boc-aevd-cho and flow cytometry.

Caption: Experimental workflow for assessing caspase-8 inhibition.

Detailed Protocol: Inhibition of Caspase-8 Dependent Apoptosis and Analysis by Annexin V/PI Staining

This protocol provides a detailed methodology for inducing apoptosis via the extrinsic pathway and assessing the inhibitory effect of Boc-aevd-cho using Annexin V and PI staining followed by flow cytometry.

Materials:

-

Cell line of interest (e.g., Jurkat cells, sensitive to Fas-mediated apoptosis)

-

Complete cell culture medium

-

Boc-aevd-cho (stock solution in DMSO)

-

Apoptosis-inducing agent (e.g., recombinant human Fas Ligand)

-

DMSO (vehicle control)

-

Phosphate-buffered saline (PBS)

-

Annexin V Binding Buffer (10 mM HEPES, pH 7.4, 140 mM NaCl, 2.5 mM CaCl2)

-

FITC-conjugated Annexin V

-

Propidium Iodide (PI) staining solution

-

Flow cytometer

Procedure:

-

Cell Seeding: Seed cells at a density of 0.5 - 1 x 10^6 cells/mL in a suitable culture vessel and allow them to equilibrate.

-

Pre-treatment with Boc-aevd-cho:

-

Prepare working solutions of Boc-aevd-cho in complete culture medium. A typical working concentration range for caspase inhibitors is 20-100 µM. It is recommended to perform a dose-response experiment to determine the optimal concentration for your cell type and experimental conditions.

-

Add the Boc-aevd-cho working solution to the cells.

-

As a vehicle control, add an equivalent volume of DMSO to a separate set of cells.

-

Incubate the cells for 1-2 hours at 37°C in a CO2 incubator.

-

-

Induction of Apoptosis:

-

Following the pre-treatment, add the apoptosis-inducing agent (e.g., Fas Ligand at a final concentration of 50-100 ng/mL) to the cell suspensions.

-

Include a negative control group of cells that are not treated with the apoptosis-inducing agent.

-

Incubate the cells for the desired time period to induce apoptosis (e.g., 4-6 hours). This time should be optimized for your specific system.

-

-

Cell Harvesting and Washing:

-

Harvest the cells by centrifugation at 300 x g for 5 minutes.

-

Gently wash the cells twice with cold PBS.

-

-

Annexin V and PI Staining:

-

Resuspend the cell pellet in 100 µL of Annexin V Binding Buffer.

-

Add 5 µL of FITC-conjugated Annexin V to the cell suspension.

-

Gently vortex and incubate for 15 minutes at room temperature in the dark.

-

Add 5 µL of PI staining solution.

-

Add 400 µL of Annexin V Binding Buffer to each tube.

-

-

Flow Cytometry Analysis:

-

Analyze the samples on a flow cytometer within 1 hour of staining.

-

Acquire data for at least 10,000 events per sample.

-

Use appropriate compensation controls for FITC and PI.

-

Controls:

-

Unstained cells: To set the baseline fluorescence.

-

Cells stained with Annexin V-FITC only: For compensation.

-

Cells stained with PI only: For compensation.

-

Untreated cells (negative control): To determine the basal level of apoptosis.

-

Cells treated with apoptosis inducer only: Positive control for apoptosis induction.

-

Cells treated with Boc-aevd-cho only: To assess any cytotoxic effects of the inhibitor itself.

Data Presentation

The following tables summarize hypothetical quantitative data from experiments using Boc-aevd-cho to inhibit apoptosis, as analyzed by flow cytometry. These tables are for illustrative purposes to guide data presentation.

Table 1: Effect of Boc-aevd-cho on FasL-Induced Apoptosis in Jurkat Cells

| Treatment Group | % Live Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |

| Untreated Control | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.5 |

| FasL (100 ng/mL) | 45.8 ± 3.5 | 35.1 ± 2.9 | 19.1 ± 1.7 |

| Boc-aevd-cho (50 µM) + FasL | 82.5 ± 4.2 | 10.3 ± 1.5 | 7.2 ± 1.1 |

| Boc-aevd-cho (50 µM) only | 94.8 ± 1.9 | 2.9 ± 0.6 | 2.3 ± 0.4 |

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Dose-Dependent Inhibition of Caspase-8 Activity by Boc-aevd-cho

| Boc-aevd-cho Concentration (µM) | % Caspase-8 Active Cells (FLICA+) |

| 0 (FasL only) | 42.6 ± 3.8 |

| 10 | 31.2 ± 2.5 |

| 25 | 18.9 ± 1.9 |

| 50 | 8.7 ± 1.2 |

| 100 | 4.1 ± 0.9 |

Data are presented as mean ± standard deviation from three independent experiments following treatment with 100 ng/mL FasL.

Troubleshooting and Considerations

-

Inhibitor Concentration: The optimal concentration of Boc-aevd-cho may vary between cell types and the potency of the apoptotic stimulus. A dose-response curve is essential to determine the effective concentration that inhibits apoptosis without causing non-specific toxicity.

-

Incubation Times: The timing of inhibitor pre-treatment and apoptosis induction should be optimized. Pre-incubation with Boc-aevd-cho allows the inhibitor to enter the cells and bind to its target before the apoptotic cascade is initiated.

-

Off-Target Effects: While Boc-aevd-cho is selective for caspase-8, potential off-target effects on other caspases or cellular processes cannot be entirely ruled out, especially at high concentrations. It is advisable to use the lowest effective concentration and consider using other caspase-8 inhibitors or genetic approaches (e.g., siRNA) to confirm findings.

-

Cell Type Specificity: The efficacy of Boc-aevd-cho will depend on the reliance of the apoptotic pathway on caspase-8 in the chosen cell line. Cells that primarily undergo apoptosis through the intrinsic pathway may show limited response to a caspase-8 inhibitor.

By following these detailed application notes and protocols, researchers can effectively utilize Boc-aevd-cho as a valuable tool to dissect the role of caspase-8 in apoptosis using the powerful and quantitative platform of flow cytometry.

References

Application Notes and Protocols for Caspase-8 Activity Assays Using Boc-AEVD-CHO

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caspase-8 is a critical initiator caspase in the extrinsic pathway of apoptosis, a form of programmed cell death essential for tissue homeostasis and the elimination of damaged or infected cells. Its activation is a key event in the signaling cascade triggered by death receptors such as Fas and TNFR. Consequently, the measurement of caspase-8 activity is a vital tool in the study of apoptosis and the development of therapeutics targeting this pathway. Boc-AEVD-CHO is a synthetic peptide inhibitor of caspase-8, useful in the study of apoptosis and immune and inflammatory diseases.[1][2] This document provides detailed application notes and protocols for the use of Boc-AEVD-CHO in caspase-8 activity assays.

Mechanism of Action

Boc-AEVD-CHO is a reversible aldehyde inhibitor that targets the active site of caspase-8. The peptide sequence Ala-Glu-Val-Asp (AEVD) mimics the cleavage site of caspase-8 substrates. The aldehyde group forms a covalent adduct with the catalytic cysteine residue in the active site of caspase-8, thereby inhibiting its proteolytic activity. The Boc (tert-butyloxycarbonyl) group enhances cell permeability, allowing for its use in both in vitro and cell-based assays.

Quantitative Data

| Inhibitor | Target Caspase | IC50 (nM) | Notes |

| Ac-IETD-CHO | Caspase-8 | 6.3 | A potent and selective reversible inhibitor.[3] |

| Z-IETD-FMK | Caspase-8 | 350 | An irreversible inhibitor.[4] |

| Ac-LEHD-CHO | Caspase-9 | 3.82 (for Caspase-8) | Also shows significant cross-reactivity with caspase-8.[5] |

| Ac-DEVD-CHO | Caspase-3 | >10,000 (for Caspase-8) | A potent caspase-3 inhibitor with low activity against caspase-8.[5] |

| Boc-D-FMK | Broad Spectrum | 39,000 (for TNF-α induced apoptosis) | A cell-permeable, irreversible, and broad-spectrum caspase inhibitor.[6] |

Signaling Pathway

The extrinsic apoptosis pathway is initiated by the binding of extracellular death ligands to transmembrane death receptors. This leads to the recruitment of adaptor proteins and pro-caspase-8, forming the Death-Inducing Signaling Complex (DISC), where pro-caspase-8 is activated through proximity-induced dimerization and auto-proteolytic cleavage. Active caspase-8 then initiates a downstream caspase cascade, leading to the execution of apoptosis.

Caption: Extrinsic apoptosis signaling pathway initiated by death receptor activation and the inhibitory action of Boc-AEVD-CHO on Caspase-8.

Experimental Protocols

The following are general protocols for in vitro and cell-based caspase-8 activity assays. These can be adapted for the use of Boc-AEVD-CHO as an inhibitor.

In Vitro Caspase-8 Inhibition Assay

This protocol measures the ability of Boc-AEVD-CHO to inhibit the activity of purified recombinant caspase-8.

Materials:

-

Recombinant active caspase-8

-

Boc-AEVD-CHO

-

Caspase-8 substrate (e.g., Ac-IETD-pNA for colorimetric assays or Ac-IETD-AFC for fluorometric assays)

-

Assay Buffer (e.g., 20 mM HEPES, 10% glycerol, 2 mM DTT, pH 7.5)

-

96-well microplate (black for fluorescence, clear for absorbance)

-

Microplate reader

Procedure:

-

Prepare Boc-AEVD-CHO dilutions: Prepare a stock solution of Boc-AEVD-CHO in DMSO. Serially dilute the stock solution in assay buffer to obtain a range of desired concentrations.

-

Prepare reaction mixture: In each well of the 96-well plate, add:

-

x µL of assay buffer

-

10 µL of diluted Boc-AEVD-CHO or vehicle (DMSO) control

-

10 µL of recombinant active caspase-8 (final concentration ~1-10 ng/µL)

-

-

Pre-incubation: Gently mix and incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate reaction: Add 10 µL of the caspase-8 substrate (final concentration ~50-200 µM) to each well to start the reaction.

-

Measure activity: Immediately begin kinetic readings using a microplate reader.

-

Colorimetric: Measure absorbance at 405 nm every 1-2 minutes for 30-60 minutes.

-

Fluorometric: Measure fluorescence with excitation at ~400 nm and emission at ~505 nm every 1-2 minutes for 30-60 minutes.

-

-

Data analysis: Calculate the rate of substrate cleavage for each concentration of Boc-AEVD-CHO. Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.

Caption: Workflow for the in vitro caspase-8 inhibition assay.

Cell-Based Caspase-8 Activity Assay

This protocol measures the activity of caspase-8 in cultured cells and the inhibitory effect of Boc-AEVD-CHO.

Materials:

-

Cultured cells (e.g., Jurkat cells)

-

Apoptosis-inducing agent (e.g., Fas ligand, TNF-α)

-

Boc-AEVD-CHO

-

Cell lysis buffer (e.g., 50 mM HEPES, 0.1% CHAPS, 1 mM DTT, 0.1 mM EDTA, pH 7.4)

-

Caspase-8 substrate (as in the in vitro assay)

-

96-well microplate

-

Microplate reader

Procedure:

-

Cell culture and treatment: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

-

Inhibitor pre-treatment: Treat the cells with various concentrations of Boc-AEVD-CHO or vehicle (DMSO) control for 1-2 hours.

-

Induce apoptosis: Add the apoptosis-inducing agent to the wells and incubate for the desired time (e.g., 2-6 hours). Include a non-induced control.

-

Cell lysis:

-

For suspension cells, centrifuge the plate, remove the supernatant, and add cell lysis buffer.

-

For adherent cells, remove the culture medium and add cell lysis buffer directly to the wells.

-

Incubate on ice for 10-20 minutes.

-

-

Prepare lysate for assay: Centrifuge the plate to pellet cell debris. Transfer the supernatant (cell lysate) to a new 96-well plate.

-

Caspase-8 activity measurement:

-

Add assay buffer and caspase-8 substrate to each well containing the cell lysate.

-

Measure the signal (absorbance or fluorescence) as described in the in vitro protocol.

-

-

Data analysis: Normalize the caspase-8 activity to the protein concentration of each lysate. Calculate the percentage of inhibition for each concentration of Boc-AEVD-CHO and determine the cellular potency.

Caption: Workflow for the cell-based caspase-8 activity assay.

Troubleshooting

| Issue | Possible Cause | Solution |

| High background signal | Substrate instability or degradation | Prepare fresh substrate solution. Store stock solutions properly. |

| Non-specific protease activity in cell lysates | Use a cocktail of protease inhibitors (excluding cysteine protease inhibitors). | |

| Low or no signal | Inactive caspase-8 enzyme | Use a fresh batch of enzyme or a positive control to verify activity. |

| Insufficient apoptosis induction | Optimize the concentration and incubation time of the inducing agent. | |

| Inhibitor concentration too high | Perform a dose-response curve to find the optimal inhibitor concentration. | |

| Inconsistent results | Pipetting errors | Use calibrated pipettes and ensure proper mixing. |

| Variation in cell number | Normalize results to cell number or total protein concentration. |

Conclusion

Boc-AEVD-CHO is a valuable tool for investigating the role of caspase-8 in apoptosis and related cellular processes. The provided protocols offer a framework for conducting both in vitro and cell-based assays to assess caspase-8 activity and the efficacy of its inhibition. Careful optimization of experimental conditions is crucial for obtaining reliable and reproducible results. While specific quantitative data for Boc-AEVD-CHO's inhibitory activity is not widely published, the comparative data for other inhibitors and the detailed protocols herein provide a strong foundation for its application in research and drug development.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Boc-AEVD-CHO | CymitQuimica [cymitquimica.com]

- 3. researchgate.net [researchgate.net]

- 4. A Potent Inhibitor of Caspase‑8 Based on the IL-18 Tetrapeptide Sequence Reveals Shared Specificities between Inflammatory and Apoptotic Initiator Caspases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Table 2, IC50 values for selected compounds versus caspase panel - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols for In Vivo Use of Boc-aevd-cho in Animal Models

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Crucially, extensive literature searches did not yield specific in vivo studies, including dosing, administration routes, and efficacy data, for the caspase-8 inhibitor Boc-aevd-cho in animal models. The following application notes and protocols are therefore extrapolated from general principles of in vivo caspase inhibitor studies and data available for other caspase inhibitors. These guidelines are intended to serve as a starting point for study design, and it is imperative that researchers conduct thorough dose-finding and toxicity studies prior to commencing efficacy experiments.

Introduction

Boc-aevd-cho is a tetrapeptide aldehyde that acts as a potent and specific inhibitor of caspase-8.[1] Caspase-8 is an initiator caspase crucial for the extrinsic pathway of apoptosis, a programmed cell death process implicated in a variety of physiological and pathological conditions. Dysregulation of caspase-8 activity is associated with inflammatory diseases and sepsis.[2] The in vivo application of Boc-aevd-cho in animal models can, therefore, be instrumental in elucidating the role of caspase-8 in these conditions and evaluating its therapeutic potential.

Potential In Vivo Applications

-

Sepsis and Septic Shock: Investigating the role of caspase-8-mediated apoptosis in the pathogenesis of sepsis and the potential of Boc-aevd-cho to mitigate organ damage and improve survival.[3][4]

-

Inflammatory Conditions: Evaluating the efficacy of Boc-aevd-cho in animal models of inflammatory diseases such as acute lung injury, inflammatory bowel disease, and arthritis.

-

Ischemia-Reperfusion Injury: Assessing the protective effects of inhibiting extrinsic apoptosis in models of heart attack, stroke, and other ischemic injuries.

In Vivo Experimental Protocols

Due to the absence of specific literature on the in vivo use of Boc-aevd-cho, the following protocols are suggested based on common practices for similar compounds. Optimization of these protocols is essential.

Animal Models

The choice of animal model is critical and should align with the research question.

-

Sepsis Models:

-

Cecal Ligation and Puncture (CLP): This model mimics human peritonitis and is considered highly clinically relevant.[3]

-

Lipopolysaccharide (LPS) Injection: Administration of LPS (endotoxin) induces a systemic inflammatory response. This model is highly reproducible but may not fully replicate the complexity of clinical sepsis.[4]

-

-